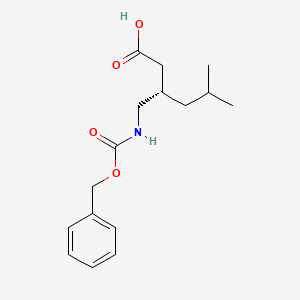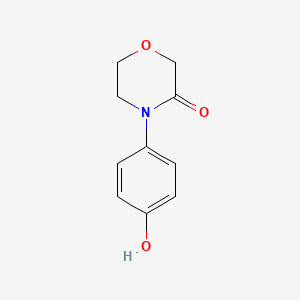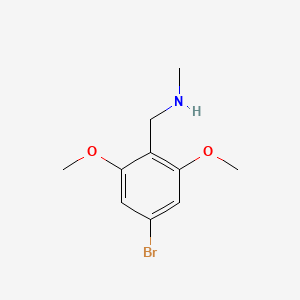
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid is a complex organic compound with a specific stereochemistry, indicated by the (S)-configuration. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a methylhexanoic acid backbone. It is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the hexanoic acid backbone through a series of reactions including alkylation and oxidation. The final step usually involves the deprotection of the Cbz group under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The pathways involved in its mechanism of action often include the formation of covalent bonds with the target molecule, leading to the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
- N-Boc protected amines
- N-Cbz protected amines
Uniqueness
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of both a benzyloxycarbonyl group and a methylhexanoic acid backbone. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C16H23NO4 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
(3S)-5-methyl-3-(phenylmethoxycarbonylaminomethyl)hexanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-12(2)8-14(9-15(18)19)10-17-16(20)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,17,20)(H,18,19)/t14-/m0/s1 |
Clé InChI |
JJALVQQKHMZVLW-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)C[C@@H](CC(=O)O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(CC(=O)O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)





![2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13576692.png)



